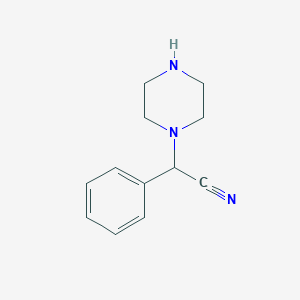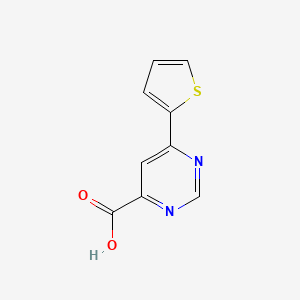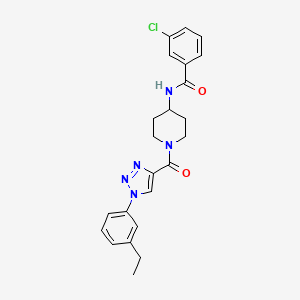
3-chloro-N-(1-(1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(1-(1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is an organic compound with a complex structure, characterized by the presence of various functional groups including a triazole ring, piperidine, benzamide, and a chlorine atom. It is of interest in pharmaceutical and chemical research due to its potential biological activities and unique reactivity.
准备方法
Synthetic routes and reaction conditions: : The synthesis of 3-chloro-N-(1-(1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves multi-step organic reactions, starting with the preparation of intermediates such as 3-ethylphenyl-1H-1,2,3-triazole. This intermediate is then reacted with a piperidine derivative under specific conditions to form the piperidinyl-triazole moiety. Finally, this compound is reacted with 3-chlorobenzoyl chloride to form the final product. Each step requires careful control of temperature, solvents, and reaction times to ensure high yield and purity.
Industrial production methods: : In an industrial setting, the production may be scaled up using flow chemistry techniques or batch reactors to optimize the synthesis process. The use of catalysts, automated systems, and advanced purification methods such as chromatography or crystallization can enhance efficiency and product quality.
化学反应分析
Types of reactions it undergoes
Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, particularly at the triazole and piperidine rings.
Substitution Reactions: : Due to the presence of the chloro group, it can participate in nucleophilic substitution reactions.
Hydrolysis: : The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of respective acids and amines.
Common reagents and conditions used in these reactions
Oxidation: : Reagents like hydrogen peroxide, potassium permanganate, or sodium dichromate.
Reduction: : Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: : Sodium hydride, lithium diisopropylamide (LDA), or other strong bases/nucleophiles.
Hydrolysis: : Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major products formed from these reactions
Oxidation: : Formation of ketones or alcohols.
Reduction: : Formation of amines or reduced triazole derivatives.
Substitution: : Formation of substituted benzamide derivatives.
Hydrolysis: : Formation of carboxylic acids and amines.
科学研究应用
3-chloro-N-(1-(1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide has diverse applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: : Explored for its pharmacological properties, including potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: : Its unique structure makes it a valuable intermediate in the synthesis of specialty chemicals or active pharmaceutical ingredients (APIs).
作用机制
The specific mechanism of action of 3-chloro-N-(1-(1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide depends on its application. In biological systems, it might interact with molecular targets such as enzymes, receptors, or ion channels. The triazole ring is known to engage in binding interactions with proteins, potentially inhibiting or modifying their activity. The piperidine and benzamide moieties could enhance membrane permeability and target specificity.
相似化合物的比较
3-chloro-N-(1-(1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can be compared to other compounds with similar structures:
Similar Compounds: : 3-chloro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide, 3-chloro-N-(1-(1-(2-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide.
Uniqueness: : The presence of the 3-ethylphenyl group in the triazole ring and the specific substitution pattern distinguish it from its analogs, potentially leading to differences in reactivity and biological activity.
属性
IUPAC Name |
3-chloro-N-[1-[1-(3-ethylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2/c1-2-16-5-3-8-20(13-16)29-15-21(26-27-29)23(31)28-11-9-19(10-12-28)25-22(30)17-6-4-7-18(24)14-17/h3-8,13-15,19H,2,9-12H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKNNAFPQVCVQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
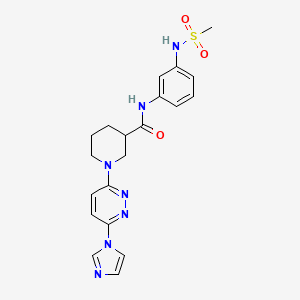
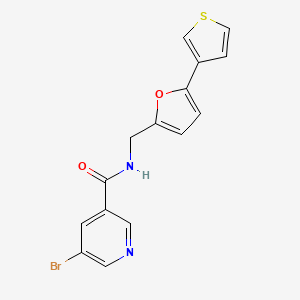
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2815079.png)

![2-[5-(2-Ethoxyphenoxy)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol](/img/structure/B2815082.png)
![4-methoxy-1-{1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}piperidine](/img/structure/B2815083.png)
![6-(2-chlorophenyl)-N'-hydroxy-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboximidamide](/img/structure/B2815084.png)
![5-bromo-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)furan-2-carboxamide](/img/structure/B2815085.png)
![Ethyl 1-(6-butyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carbonyl)piperidine-4-carboxylate](/img/structure/B2815086.png)
![4-(N,N-dimethylsulfamoyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2815089.png)
![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]hexanamide](/img/new.no-structure.jpg)
